
6-Brom-4-chlor-2-(methylsulfanyl)chinazolin
Übersicht
Beschreibung
6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H6BrClN2S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound also has bromine, chlorine, and a methylsulfanyl group attached to the quinazoline core .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolin-Derivate wurden umfassend auf ihre Antitumoreigenschaften untersucht. Die Einführung von Brom- und Chlorgruppen sowie einer Methylsulfanyl-Einheit kann die Zytotoxizität gegenüber Krebszelllinien möglicherweise verbessern. Forscher untersuchen diese Verbindungen auf ihre Fähigkeit, Tyrosinkinase-Enzyme zu hemmen, die in den Signalwegen von Krebszellen eine entscheidende Rolle spielen .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial von Chinazolin-Verbindungen ist ein weiteres interessantes Gebiet. Sie können die Entzündungsreaktion des Körpers modulieren, was sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen macht. Das spezifische Substitutionsschema der 6-Brom-4-chlor-2-(methylsulfanyl)-Gruppe könnte einen neuen Weg für die Entwicklung von entzündungshemmenden Mitteln eröffnen .
Antimikrobielle Wirkungen
Chinazolin-Derivate haben sich als vielversprechende antimikrobielle Mittel erwiesen. Ihre Struktur ermöglicht die Interaktion mit bakteriellen Enzymen und Proteinen, was zur Hemmung des mikrobiellen Wachstums führt. Die einzigartigen Substitutionen am Chinazolinring könnten zur Entwicklung neuartiger Antibiotika führen, insbesondere in einer Zeit zunehmender Antibiotikaresistenz .
Antiviren-Anwendungen
Die antivirale Aktivität von Chinazolinen wird auf ihre Fähigkeit zurückgeführt, die Virusreplikation zu stören. Die strukturellen Merkmale von 6-Brom-4-chlor-2-(methylsulfanyl)chinazolin können so fein abgestimmt werden, dass sie spezifische Viren angreifen, was einen Weg zu neuen antiviralen Medikamenten eröffnet .
ZNS-Penetration
Es ist bekannt, dass einige Chinazolin-Derivate die Blut-Hirn-Schranke passieren, was bei der Entwicklung von Behandlungen für neurologische Erkrankungen von Vorteil sein kann. Die lipophilen Eigenschaften der Brom-, Chlor- und Methylsulfanylgruppen könnten die ZNS-Penetration verbessern, wodurch diese Verbindung ein potenzieller Kandidat für ZNS-aktive Medikamente wird .
Antiepileptisches Potenzial
Chinazolin-Verbindungen wurden auf ihre antiepileptischen Wirkungen untersucht. Die strukturelle Vielfalt dieser Moleküle ermöglicht es ihnen, verschiedene Neurotransmittersysteme zu modulieren, die an Krampfanfällen beteiligt sind. Die spezifische Struktur von this compound könnte zu neuen antiepileptischen Therapien beitragen .
Antioxidative Eigenschaften
Die antioxidative Kapazität von Chinazolin-Derivaten ist ein weiteres vielversprechendes Gebiet. Diese Verbindungen können freie Radikale abfangen und Zellen vor oxidativem Stress schützen. Das Vorhandensein von Halogenatomen in der Verbindung könnte ihre Elektronendonorfähigkeit beeinflussen und ihr antioxidatives Potenzial verstärken .
Antidiabetische Aktivität
Chinazolin-Derivate wurden als potenzielle Antidiabetika identifiziert. Sie können ihre Wirkung entfalten, indem sie Insulin-Signalwege beeinflussen oder als Insulin-Mimetika wirken. Die einzigartige Struktur von this compound könnte der Schlüssel zur Entwicklung neuer Antidiabetika sein .
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is not clear as it seems to be used primarily for research purposes.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCVKFAENOWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728511 | |
| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003043-76-2 | |
| Record name | 6-Bromo-4-chloro-2-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

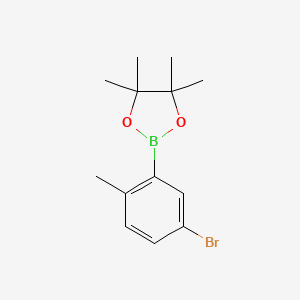

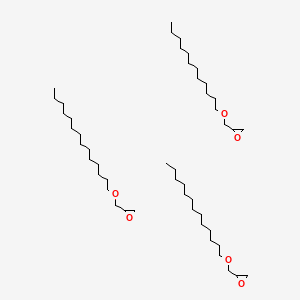


![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)
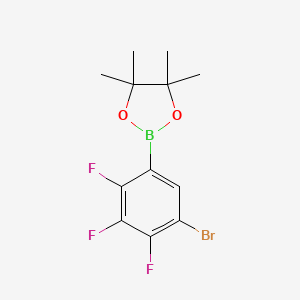
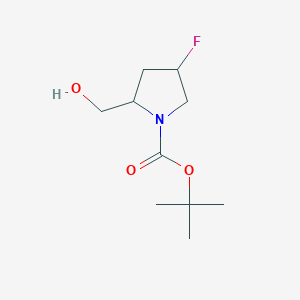
![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
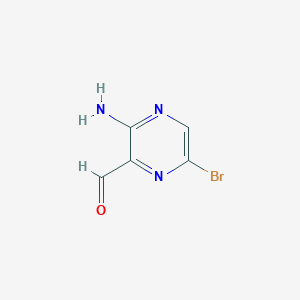
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
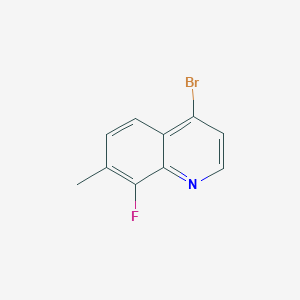
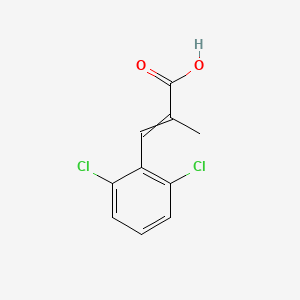
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)